2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol is a complex organic compound that features a morpholine ring, a sulfonyl group, a nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol typically involves multiple steps. One common route includes the sulfonylation of a morpholine derivative, followed by the introduction of a nitrophenyl group. The piperazine ring is then incorporated, and the final step involves the addition of an ethanol group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ethanol group or other functional groups within the molecule.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylpiperazin-1-yl)-5-(morpholin-4-ylsulfonyl)aniline
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
Compared to similar compounds, 2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C16H24N4O6S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H24N4O6S/c21-10-7-17-3-5-18(6-4-17)15-2-1-14(20(22)23)13-16(15)27(24,25)19-8-11-26-12-9-19/h1-2,13,21H,3-12H2 |
InChI Key |
KRCDJKZQWBGVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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